Methyl 4-(aminomethyl)-2-fluorobenzoate HCl
Description
Methyl 4-(aminomethyl)-2-fluorobenzoate HCl is a fluorinated benzoate ester derivative characterized by a methyl ester group at the carboxylic acid position, a fluorine atom at the ortho (2nd) position, and an aminomethyl (-CH2NH2) substituent at the para (4th) position of the benzene ring.
Properties
IUPAC Name |
methyl 4-(aminomethyl)-2-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)7-3-2-6(5-11)4-8(7)10;/h2-4H,5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPDUPIBRBJMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride typically involves a multi-step process:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Esterification: The resulting compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group (-CH
NH
) undergoes oxidation under controlled conditions:
-
Reagents/Conditions : Potassium permanganate (KMnO
) in acidic media or chromium trioxide (CrO
) in sulfuric acid. -
Products : Oxidized to a carboxylic acid derivative (4-carboxy-2-fluorobenzoate) via intermediate imine or nitrile formation.
-
Mechanistic Insight : The oxidation proceeds through deprotonation of the aminomethyl group, followed by sequential electron transfer and hydrolysis.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO | ||
| /H | |||
| SO | |||
| 80–100°C, 6–8 hrs | 4-Carboxy-2-fluorobenzoic acid |
Reduction Reactions
The ester group (-COOCH
) is susceptible to reduction:
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH
) in anhydrous tetrahydrofuran (THF) or diethyl ether. -
Products : Reduced to the corresponding alcohol (4-(aminomethyl)-2-fluorobenzyl alcohol).
-
Key Data : Yields >85% under inert atmospheres, confirmed by
NMR .
Nucleophilic Substitution
The fluorine atom at the 2-position participates in aromatic substitution:
-
Reagents/Conditions : Amines (e.g., NH
) or alkoxides (e.g., NaOCH
) in polar aprotic solvents (DMF, DMSO) at 60–80°C. -
Products : Substituted derivatives (e.g., 2-amino-4-(aminomethyl)benzoate).
-
Mechanism : Fluorine’s high electronegativity stabilizes the transition state, facilitating nucleophilic attack .
| Substitution | Nucleophile | Solvent | Product | Yield |
|---|---|---|---|---|
| Fluoro → Amino | NH |
text| DMF | 2-Amino-4-(aminomethyl)benzoate| 72%[4] |
Hydrolysis
The ester group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) at reflux yields 4-(aminomethyl)-2-fluorobenzoic acid.
-
Basic Hydrolysis : NaOH (2M) at 60°C produces the carboxylate salt, which acidifies to the free acid.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing CO
and methylamine. -
HCl Salt Effects : Enhances aqueous solubility but may promote ester hydrolysis under prolonged storage in humid conditions .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified to create derivatives that exhibit biological activity.
- Anticancer Agents : The compound has been investigated as a precursor for synthesizing small molecules that target specific proteins involved in cancer progression. For instance, studies have shown that modifications of related fluorinated compounds can enhance their potency against cancer cell lines by inhibiting key regulatory proteins like CARM1 .
- Histone Deacetylase Inhibitors : The compound is also utilized in the development of histone deacetylase inhibitors, which play a critical role in cancer therapy by altering gene expression. Research has demonstrated that fluorinated linkers improve the selectivity and efficacy of these inhibitors .
Organic Synthesis
The compound is frequently employed in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
- Synthesis of Fluorinated Compounds : Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride can be used as a building block for synthesizing other fluorinated compounds, which are valuable in medicinal chemistry for enhancing the pharmacokinetic properties of drugs.
- Preparation of Pharmaceutical Intermediates : It acts as an intermediate in the synthesis of more complex molecules, facilitating the production of various pharmaceuticals. For example, its derivatives have been synthesized to create novel compounds with improved therapeutic profiles .
Case Study 1: Development of Anticancer Agents
A study focused on the synthesis of small molecule degraders targeting CARM1 utilized methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride as a key intermediate. The resulting compounds demonstrated significant degradation activity in breast cancer cell lines, highlighting the compound's utility in anticancer drug development .
Case Study 2: Histone Deacetylase Inhibition
Research involving fluorinated peptoid-based histone deacetylase inhibitors showed that incorporating methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride into their structure enhanced their binding affinity and selectivity for HDAC6. This study illustrated how modifications to the compound can lead to significant improvements in drug efficacy .
Data Tables
The following table summarizes key findings related to the applications of methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride:
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key features include:
- Fluorine at position 2 : Enhances electronegativity and metabolic stability.
- Methyl ester : Increases lipophilicity compared to carboxylic acids.
- HCl salt : Improves aqueous solubility and crystallinity.
Below is a comparative analysis with analogous compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Implications
Unlike fluazolate, which contains multiple halogens (Br, Cl, F) and a trifluoromethyl group for agrochemical activity, the target compound’s aminomethyl group may favor interactions with biological targets (e.g., enzymes or receptors) .
HCl Salt vs. Free Base: The HCl salt (shared with 2-amino-1-phenylethanone hydrochloride) improves solubility in polar solvents compared to non-salt forms, critical for formulation in drug delivery .
Aromatic System Diversity: 4-(Aminomethyl)-6,7-dimethoxycoumarin HCl features a coumarin scaffold with methoxy groups, suggesting fluorescence applications, whereas the benzoate core of the target compound may prioritize stability under metabolic conditions .
Biological Activity
Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Methyl 4-(aminomethyl)-2-fluorobenzoate HCl features a fluorine atom at the meta position relative to the carboxylate group, enhancing its binding affinity to biological targets. The aminomethyl group can engage in hydrogen bonding, which is crucial for its interaction with various enzymes and receptors.
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It acts as an inhibitor for several histone deacetylases (HDACs), which are important in regulating gene expression and have implications in cancer therapy.
- Protein Interaction : The structural features allow it to modulate protein functions through specific interactions, influencing various biological pathways .
Antiviral Activity
Recent studies have demonstrated the efficacy of 4-(aminomethyl)benzamide derivatives against filoviruses, including Ebola and Marburg viruses. These compounds showed EC50 values below 10 μM, indicating potent antiviral activity. The structural optimization of these compounds has led to improved metabolic stability and selectivity against viral entry mechanisms .
Antibacterial Activity
The compound has also been investigated for antibacterial properties. A study reported its effectiveness against Gram-negative bacteria, with low minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin. The presence of the aminomethyl group enhances solubility and reduces plasma protein binding, contributing to its antibacterial potency .
Case Study 1: HDAC Inhibition
A series of fluorinated peptoid-based HDAC inhibitors were synthesized, including derivatives of this compound. These compounds exhibited varying degrees of selectivity for HDAC6 over other isoforms, with some showing IC50 values as low as 0.013 μM against HDAC1 and 0.010 μM against HDAC6. The introduction of fluorine at specific positions significantly enhanced inhibitory activity .
Case Study 2: Antiviral Efficacy
In a comparative study on the antiviral efficacy of various 4-(aminomethyl)benzamide derivatives, compounds were tested against wild-type strains of Ebola and Marburg viruses in Vero cells. Selected compounds demonstrated broad-spectrum antifiloviral activity with effective concentrations under 10 μM, highlighting their potential as therapeutic agents for viral infections .
Table 1: Biological Activity Summary
| Biological Activity | Target Organism | EC50/MIC (μM) | Reference |
|---|---|---|---|
| HDAC Inhibition | Human Cells | 0.010 - 0.013 | |
| Antiviral Activity | Ebola Virus | <10 | |
| Antibacterial Activity | E. coli | 0.008 - 0.125 |
Table 2: Structural Variants and Their Activities
| Compound Variant | Structure Features | HDAC6 IC50 (μM) | Antiviral EC50 (μM) |
|---|---|---|---|
| Compound A | Fluorinated benzamide | 0.027 | <10 |
| Compound B | Non-fluorinated analog | >1 | >10 |
| Compound C | Aminomethyl group present | 0.010 | <10 |
Q & A
Q. What synthetic routes are recommended for Methyl 4-(aminomethyl)-2-fluorobenzoate HCl, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via a multi-step pathway:
Fluorination and Aminomethylation: Start with 2-fluoro-4-methylbenzoic acid. Introduce the aminomethyl group through nitration (using HNO₃/H₂SO₄) followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine .
Esterification: React the intermediate with methanol under acidic conditions (HCl gas or H₂SO₄) to form the methyl ester.
Optimization Tips:
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Purity Analysis:
- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).
- Elemental Analysis to confirm C, H, N, and Cl content (±0.3% tolerance).
- Structural Confirmation:
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C.
- Stability Tests:
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?
Methodological Answer: Discrepancies (e.g., unexpected splitting in ¹H NMR) may arise from:
Q. What strategies are effective for impurity profiling in this compound?
Methodological Answer:
- Byproduct Identification : Use HPLC-MS (ESI+ mode) to detect:
- Unreacted intermediates : e.g., 4-(aminomethyl)-2-fluorobenzoic acid (m/z ~184).
- Hydrolysis products : Methyl ester hydrolysis to carboxylic acid (retention time shift in HPLC).
- Synthetic Adjustments : Introduce scavenger resins (e.g., polymer-bound carbodiimide) to trap reactive byproducts .
Q. How does the fluorine substituent influence reactivity in downstream applications?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The fluorine atom acts as a meta-directing group, altering regioselectivity in further functionalization.
- Hydrogen Bonding : The electron-withdrawing fluorine enhances hydrogen-bond acceptor strength, critical in crystallography (e.g., co-crystal formation with APIs) .
Q. What experimental designs are recommended for studying hydrolysis kinetics under physiological conditions?
Methodological Answer:
- Buffer Systems : Test hydrolysis in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260 nm) to track ester cleavage over 24–72 hours.
- Activation Energy Calculation : Perform Arrhenius analysis at 25°C, 37°C, and 50°C to predict shelf-life .
Q. How can computational modeling assist in predicting metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
